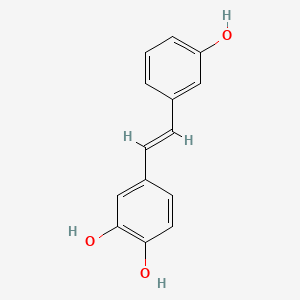

3,3',4-Trihydroxystilbene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3',4-Trihydroxystilbene, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

3,3',4-Trihydroxystilbene exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

- Cardiovascular Benefits : It improves endothelial function and has been shown to lower blood pressure by promoting vasodilation .

- Neuroprotective Effects : The compound has potential protective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Bioavailability Challenges

Despite its promising health benefits, the clinical application of this compound is limited by its poor bioavailability. Key factors affecting its bioavailability include:

- Rapid Metabolism : After oral administration, resveratrol is quickly metabolized into various conjugated forms in the liver and intestine .

- Low Solubility : The compound has low aqueous solubility, which hinders its absorption in the gastrointestinal tract .

To address these challenges, several strategies have been proposed:

- Nanotechnology : Formulating resveratrol with nanoparticles or liposomes to enhance solubility and stability.

- Micronization : Reducing particle size to increase surface area for improved absorption.

- Combination Therapies : Co-administering resveratrol with other compounds (e.g., piperine) that enhance its absorption .

A. Anticancer Research

A study investigated the effects of this compound on oral squamous cell carcinoma (OSCC). The results demonstrated that resveratrol inhibited cell proliferation and induced apoptosis in OSCC cell lines. The study highlighted the potential of combining resveratrol with conventional chemotherapeutics to enhance anticancer efficacy .

B. Cardiovascular Health

In a clinical trial involving patients with hypertension, participants received high doses of resveratrol for a specified duration. Results indicated significant improvements in endothelial function and reductions in systolic blood pressure compared to baseline measurements. This study underscores the cardiovascular benefits of resveratrol and its potential as an adjunct therapy for hypertension .

C. Neuroprotection

Research focused on the neuroprotective effects of this compound in models of oxidative stress revealed that it significantly reduced markers of neuronal damage and inflammation. These findings suggest that resveratrol may be beneficial in preventing or mitigating neurodegenerative conditions such as Alzheimer's disease .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Protects against oxidative stress |

| Anti-inflammatory | Inhibition of cytokines | Reduces inflammation markers |

| Anticancer | Induces apoptosis | Inhibits growth in cancer cell lines |

| Cardiovascular | Promotes vasodilation | Lowers blood pressure and improves endothelial function |

| Neuroprotection | Reduces neuronal apoptosis | Protects against neurodegeneration |

Propriétés

Numéro CAS |

70709-66-9 |

|---|---|

Formule moléculaire |

C14H12O3 |

Poids moléculaire |

228.24 g/mol |

Nom IUPAC |

4-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H12O3/c15-12-3-1-2-10(8-12)4-5-11-6-7-13(16)14(17)9-11/h1-9,15-17H/b5-4+ |

Clé InChI |

QNVSXXGDAPORNA-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)O)C=CC2=CC(=C(C=C2)O)O |

SMILES isomérique |

C1=CC(=CC(=C1)O)/C=C/C2=CC(=C(C=C2)O)O |

SMILES canonique |

C1=CC(=CC(=C1)O)C=CC2=CC(=C(C=C2)O)O |

Synonymes |

3,3',4-trihydroxystilbene 3,3',4-trihydroxystilbene, (E)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.